7-Iodo-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine
Description
7-Iodo-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine (CAS: 160723-85-3) is a halogenated pyrrolopyrazine derivative characterized by an iodine atom at position 7 and methyl groups at positions 2 and 2. This compound belongs to the fused heterocyclic family, which is widely explored in medicinal chemistry and materials science due to its structural versatility. Pyrrolo[2,3-b]pyrazine derivatives are known for their role in kinase inhibition, optoelectronic applications, and as intermediates in organic synthesis .
Properties
Molecular Formula |
C8H8IN3 |
|---|---|
Molecular Weight |
273.07 g/mol |
IUPAC Name |
7-iodo-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine |
InChI |
InChI=1S/C8H8IN3/c1-4-5(2)12-8-7(11-4)6(9)3-10-8/h3H,1-2H3,(H,10,12) |
InChI Key |
CHNKIVOGGCWYRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C(=N1)C(=CN2)I)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Iodo-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine typically involves multi-step reactions. One common method includes the following steps:
Hydrogenation: Reduction of a precursor compound using hydrogen gas in the presence of a catalyst.
Iodination: Introduction of iodine into the molecule using iodine or an iodine-containing reagent.
Amidation: Formation of an amide bond through the reaction of an amine with a carboxylic acid derivative.
Cyclization: Formation of the pyrrolo[2,3-b]pyrazine ring system through intramolecular cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
7-Iodo-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using hydrogen gas or other reducing agents.
Substitution: Halogen substitution reactions, where the iodine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic reagents such as sodium azide or thiol compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted pyrrolo[2,3-b]pyrazine derivatives .
Scientific Research Applications
7-Iodo-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, which could be useful in studying cell signaling pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes
Mechanism of Action
The mechanism of action of 7-Iodo-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it may bind to the active site of kinases, preventing their activity and thereby modulating cell signaling pathways. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key compounds for comparison :
2-Bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine (CAS: 875781-44-5): Features bromine at position 2 and iodine at position 2.
7-Iodo-5-[(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-b]pyrazine (CAS: 889451-27-8): The sulfonyl group at position 5 increases molecular weight and polarity, likely altering pharmacokinetic properties in drug candidates .
5H-Pyrrolo[2,3-b]pyrazine-7-carbaldehyde (CAS: 4121-22-6): The aldehyde group at position 7 enables further functionalization (e.g., condensation reactions) but may reduce stability due to oxidative sensitivity .
Table 1: Structural and Functional Comparison
Table 2: Application-Specific Comparison
Thermal and Electronic Properties
- Thermal Stability : Iodine’s larger atomic radius and weaker C–I bond (vs. C–Br or C–Cl) may lower decomposition temperatures compared to brominated analogs. However, methyl groups could counteract this by increasing molecular rigidity .
- Electronic Effects : The electron-withdrawing iodine atom enhances electrophilicity at position 7, facilitating nucleophilic substitutions. Methyl groups donate electrons via hyperconjugation, stabilizing the aromatic system .
Biological Activity
7-Iodo-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound notable for its structural features, including an iodine atom at the 7-position and two methyl groups at the 2 and 3 positions. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. Understanding its biological activity is crucial for elucidating its potential therapeutic applications.
- Molecular Formula : C8H8IN3
- Molecular Weight : 248.07 g/mol
- CAS Number : 2089315-56-8
Structural Features
The unique structure of this compound contributes to its biological activity. The presence of iodine and methyl groups may enhance its interaction with biological targets compared to similar compounds.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| This compound | Iodine at position 7, methyl groups at positions 2 and 3 | Potential kinase inhibitor |
| 2-Bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine | Bromine at position 2, methyl at position 7 | Known for FGFR inhibition |
Kinase Inhibition
The primary biological activity of this compound is linked to its role as a kinase inhibitor . Kinases are critical enzymes involved in various cellular signaling pathways that regulate cell growth, differentiation, and metabolism. By inhibiting specific kinases, this compound may disrupt these pathways, potentially leading to altered cellular functions.
Preliminary studies suggest that this compound binds specifically to the active sites of kinases. This binding inhibits their activity and affects downstream signaling pathways critical for cellular homeostasis.
Case Studies and Research Findings
- Antiviral Activity : Research has indicated that compounds structurally similar to this compound exhibit antiviral properties. A study on pyrido[2,3-b]pyrazines found that certain derivatives showed significant inhibition against human cytomegalovirus (HCMV) polymerase with low cytotoxicity profiles (EC50 < 1 μM) .
- Cell Proliferation Studies : In vitro studies have demonstrated that compounds with similar structures can inhibit cell proliferation by modulating kinase activity. The inhibition of specific kinases has been correlated with reduced cell growth in cancer models .
Biochemical Pathways Affected
The kinase inhibitory activity of this compound suggests its involvement in several critical biochemical pathways:
- Cell Growth Regulation : By inhibiting kinases involved in cell cycle progression.
- Signal Transduction : Affecting pathways related to growth factor signaling.
- Metabolic Processes : Modulating metabolic enzymes through kinase interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
